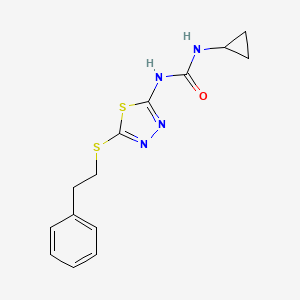![molecular formula C18H21ClN2O2 B2360267 N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride CAS No. 2309348-11-4](/img/structure/B2360267.png)
N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b][1,4]oxazepines are a class of compounds that are part of the larger family of oxazepines . They are unsaturated seven-membered heterocycles containing a nitrogen atom and an oxygen atom .
Synthesis Analysis
A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines. This involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .Molecular Structure Analysis
The molecular structure of benzo[b][1,4]oxazepines includes a seven-membered ring with a nitrogen atom and an oxygen atom . The exact structure of “N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride” would include these elements, along with additional functional groups specified in the name.Chemical Reactions Analysis
The synthesis of benzo[b][1,4]oxazepines involves the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Scientific Research Applications
Angiotensin II Receptor Antagonists : Research on nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, showcases their potential in developing potent, orally active antihypertensives. These compounds, due to their structural affinity and functional outcomes, hint at the relevance of exploring similar compounds for cardiovascular diseases (Carini et al., 1991).
Antiproliferative Effects on Cancer Cells : Studies on conformationally rigid analogs of aminopyrazole amide scaffolds, including derivatives of tetrahydropyrimidoazepine, have demonstrated competitive antiproliferative activities against melanoma and hematopoietic cell lines. This suggests the exploration of tetrahydrobenzo[f][1,4]oxazepine derivatives could offer new insights into cancer therapeutics (Kim et al., 2011).
Carbonic Anhydrase Inhibitors : Research on [1,4]oxazepine-based primary sulfonamides has shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This illustrates the potential of N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride analogs in designing enzyme inhibitors (Sapegin et al., 2018).
Kinase Inhibitor Development : The benzoxazepine core, similar in structure to tetrahydrobenzo[f][1,4]oxazepine, is a component of several kinase inhibitors, demonstrating the potential for developing treatments targeting mTOR and other kinases. This suggests compounds with the tetrahydrobenzo[f][1,4]oxazepine structure could be valuable in the development of new kinase inhibitors (Naganathan et al., 2015).
Vascular Cognitive Impairment : Hydroxamates based on dibenzo[b,f]azepine have shown effects in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in models of chronic cerebral hypoperfusion. This indicates that similar compounds might offer therapeutic potential for vascular cognitive impairment (Kaur et al., 2019).
Mechanism of Action
Target of Action
It is known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, possess an array of pharmacological activities .
Mode of Action
The benzylic position in similar compounds is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Dbo derivatives are known to have a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Dbo derivatives are known to have a wide range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-13-2-4-14(5-3-13)11-20-18(21)15-6-7-17-16(10-15)12-19-8-9-22-17;/h2-7,10,19H,8-9,11-12H2,1H3,(H,20,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGKVWUQZGDCIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCCNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
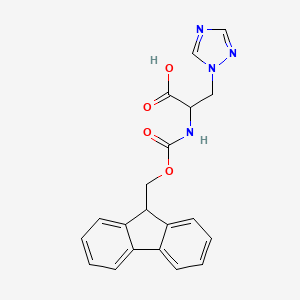
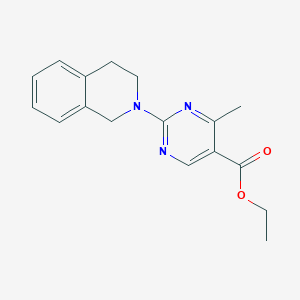
![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)
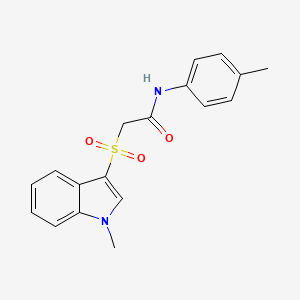
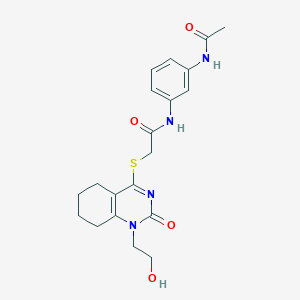
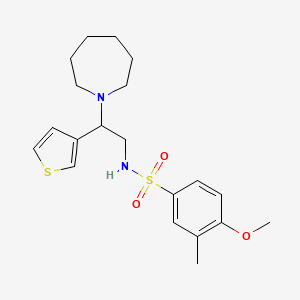

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)
![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)
